N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and linked via a butanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. While direct biological data for this compound are unavailable, structural analogs highlight its likely mechanism of action, such as enzyme inhibition via amide-mediated interactions .
Properties
Molecular Formula |
C18H23N7O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H23N7O2S/c1-27-16-11-10-14-21-20-13(25(14)24-16)8-5-9-15(26)19-18-23-22-17(28-18)12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,19,23,26) |
InChI Key |
YLRMBRKTLNGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NN=C(S3)C4CCCCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized by the cyclization of hydrazine derivatives with appropriate pyridazine precursors.
Coupling Reactions: The final step involves coupling the thiadiazole and triazolopyridazine intermediates through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents, electrophiles such as alkyl halides in non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The target compound is distinguished by its 1,3,4-thiadiazole ring with a cyclohexyl substituent , contrasting with analogs bearing thiazole rings and pyridinyl substituents (Table 1). These differences influence electronic properties, steric bulk, and intermolecular interactions.
Table 1: Structural Comparison of Key Compounds
| Compound Name | Heterocycle Core | Substituent on Heterocycle | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide | 1,3,4-Thiadiazole | Cyclohexyl | Amide, triazolopyridazine, methoxy | Not reported |
| 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide | Thiazole | 4-Pyridinyl | Amide, triazolopyridazine, methoxy | Not reported |
| 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N~1~-[4-(2-pyridyl)-1,3-thiazol-2-yl]butanamide | Thiazole | 2-Pyridyl | Amide, triazolopyridazine, methoxy | 395.44 |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Thiazole | Chloro | Benzamide, difluoro | Not reported |
Physicochemical and Pharmacokinetic Implications
- Cyclohexyl vs. Pyridinyl groups enable π-π stacking with aromatic residues in target proteins, while chloro substituents increase electron-withdrawing effects, altering binding kinetics .
- Heterocycle Core : The 1,3,4-thiadiazole ring introduces two nitrogen atoms, increasing hydrogen-bonding capacity compared to thiazole-based analogs. This may enhance interactions with polar enzyme active sites, as seen in nitazoxanide derivatives targeting PFOR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
